2-Methylbutane-1,4-diamine
Overview
Description
2-Methylbutane-1,4-diamine is an organic compound with the molecular formula C5H14N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a butane backbone with a methyl group substitution at the second carbon
Mechanism of Action
Target of Action
2-Methylbutane-1,4-diamine, also known as ®-2-methylbutane-1,4-diamine , is a mechanism-based inhibitor of diamine oxidase. Diamine oxidase is an enzyme that plays a crucial role in the catabolism of biogenic amines, including histamine, putrescine, and cadaverine.
Mode of Action
The compound interacts with its target, diamine oxidase, by inhibiting its activity. This interaction results in the modulation of enzyme activity in biological systems, potentially leading to therapeutic applications where the regulation of diamine oxidase is necessary.
Biochemical Pathways
This compound is a product of amino acid degradation . It is involved in the polyamine metabolic pathway . Polyamines, such as putrescine, spermidine, and spermine, are small organic cations that are essential for cell growth and development . They bind to biomacromolecules such as proteins, nucleic acids, uronic acids, or lignin by ionic interactions, affecting protein stability and regulation .
Pharmacokinetics
It’s known that the pulmonary absorption of similar compounds in animals is significant . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The inhibition of diamine oxidase by this compound could lead to an increase in the levels of biogenic amines, such as histamine, putrescine, and cadaverine. These amines play various roles in cellular functions, including cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Furthermore, the compound’s action and efficacy could be influenced by the presence of other substances in the environment, such as other enzymes and substrates.
Biochemical Analysis
Biochemical Properties
2-Methylbutane-1,4-diamine is involved in various biochemical reactions. It is a weak base, with two hydrogen bond donors and acceptors . At physiological pH, it can bind to small and large biomacromolecules, such as proteins, affecting their stability and regulation .
Cellular Effects
It is known that similar compounds, such as putrescine, can influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a mechanism-based inhibitor of diamine oxidase. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of amino acid degradation . It may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of 2-methylbutane-1,4-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylbutane-1,4-dinitrile. This process is scaled up to accommodate larger quantities, often using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon or Raney nickel are common.
Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides or ureas.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or ureas.
Scientific Research Applications
2-Methylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals, including corrosion inhibitors and surfactants.
Comparison with Similar Compounds
1,4-Butanediamine (Putrescine): Similar structure but lacks the methyl group at the second carbon.
1,3-Diaminopropane: Shorter carbon chain and different positioning of amino groups.
2-Methyl-1,3-propanediamine: Similar methyl substitution but different carbon chain length and amino group positioning.
Uniqueness: 2-Methylbutane-1,4-diamine’s unique structure, with a methyl group at the second carbon, imparts distinct chemical properties. This substitution can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-methylbutane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQJPAQXCYUEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935476 | |
Record name | 2-Methylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15657-58-6 | |
Record name | 2-Methyl-1,4-diaminobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015657586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLPUTRESCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374YZ166XL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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